molecular formula C19H18ClFN4O B4738083 1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one

1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one

Cat. No.: B4738083
M. Wt: 372.8 g/mol
InChI Key: NUQBIJBVUVTOHO-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

The synthesis of 1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using suitable halogenated precursors.

    Formation of the Butanone Moiety: The butanone moiety is introduced through a series of reactions involving alkylation and oxidation steps.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition of Key Pathways: It may inhibit key biochemical pathways involved in disease processes, such as inflammation or cancer cell proliferation.

Comparison with Similar Compounds

1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one can be compared with other triazole derivatives, such as:

    1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole: Similar structure but lacks the butanone moiety.

    1-(4-Chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of the butanone moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research is needed to fully explore its potential and develop new applications.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylamino]-1,2,4-triazol-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O/c1-2-3-17(26)25-19(22-12-13-4-10-16(21)11-5-13)23-18(24-25)14-6-8-15(20)9-7-14/h4-11H,2-3,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQBIJBVUVTOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one
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1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one
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1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one
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1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one
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1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one
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1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one

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